N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide
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Overview
Description
N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide is a member of benzamides.
Scientific Research Applications
Inhibition of 5-Lipoxygenase Activity
A study by Ohemeng et al. (1994) demonstrated the synthesis and evaluation of 2-substituted benzofuran hydroxyamic acids, including derivatives similar to N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide. These compounds were found to be potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes (Ohemeng et al., 1994).
Anti-Allergic Activity
Research by Mack et al. (1987) explored the synthesis and anti-allergic properties of N-(substituted phenyl)-2,5-dihydro-2-oxo-4-[(substituted phenyl)amino]-3-furancarboxamide derivatives. These compounds, structurally related to the compound , displayed notable anti-allergic activities (Mack et al., 1987).
Anticancer Evaluation
In 2021, Ravinaik et al. reported the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity. These compounds, which are chemically related, exhibited moderate to excellent anticancer activities against various cancer cell lines (Ravinaik et al., 2021).
Crystal Structure Analysis
A 2014 study by Penthala et al. focused on the crystal structure of a compound closely related to this compound. This research provides insights into the molecular configuration and potential interactions of similar compounds (Penthala et al., 2014).
Synthesis and Structural Characterization
Miranda et al. (2006) conducted a study on the synthesis and structural characterization of 3,4,5- trimethoxyphenyl derivatives, which are structurally analogous to the compound . This research offers valuable information regarding the synthetic pathways and molecular structures of similar compounds (Miranda et al., 2006).
properties
Molecular Formula |
C25H28N2O8 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-[2,5-diethoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H28N2O8/c1-6-33-19-14-17(27-25(29)18-9-8-10-35-18)20(34-7-2)13-16(19)26-24(28)15-11-21(30-3)23(32-5)22(12-15)31-4/h8-14H,6-7H2,1-5H3,(H,26,28)(H,27,29) |
InChI Key |
MRGSFNBCDBQOIV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OCC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OCC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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